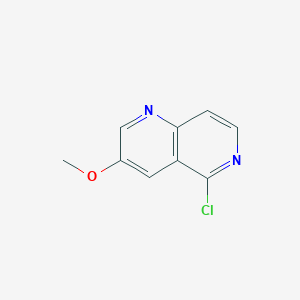

3-Methoxy-5-chloro-1,6-naphthyridine

Description

Properties

IUPAC Name |

5-chloro-3-methoxy-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-13-6-4-7-8(12-5-6)2-3-11-9(7)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYWQIWOJVWQSHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization and Condensation Approaches

One classical approach involves the condensation of amino-substituted pyridine derivatives with polyhydroxy compounds under acidic conditions to form the naphthyridine ring system. For example, condensation of 6-methoxy-pyridin-3-ylamine with propane-1,2,3-triol under strong acidic conditions yields 2-methoxy--naphthyridine intermediates, which can be further oxidized and chlorinated to obtain substituted chloro-naphthyridines.

Although this example refers to 1,5-naphthyridines, similar strategies are adapted for 1,6-naphthyridines by choosing appropriate starting materials and reaction conditions.

Halogenation and Methoxylation

Chlorination at the 5-position is typically achieved by treatment of hydroxyl or amino precursors with phosphorus oxychloride (POCl3), which facilitates substitution of hydroxyl groups with chlorine atoms. For instance, oxidation of methoxy-substituted naphthyridine N-oxides followed by reaction with POCl3 furnishes 4-chloro-2-methoxy-naphthyridine analogs. By analogy, similar methods apply to 1,6-naphthyridine derivatives.

Methoxylation at the 3-position can be introduced either by starting with methoxy-substituted pyridine precursors or by methylation of hydroxyl substituents using methylating agents.

Grignard Reagent Addition and Cyclocondensation

A robust and scalable method for preparing 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives, closely related to this compound, involves the addition of Grignard reagents to 4-amino-2-chloronicotinonitrile. This method proceeds via addition–acidolysis–cyclocondensation steps, enabling the introduction of various substituents at the 3-position, including methoxy groups, through appropriate Grignard reagents.

This approach has been demonstrated to be practical on a 100 g scale, indicating its suitability for preparative and preclinical applications.

Palladium-Catalyzed Cross-Coupling and Protecting Group Strategies

In more complex syntheses, palladium-catalyzed Buchwald-Hartwig amination reactions are employed to introduce amino substituents onto chloro-substituted naphthyridines, often using protected intermediates to control reactivity and selectivity. For example, intermediates with chloro substituents are reacted with pyrazole derivatives in the presence of bases like cesium carbonate and palladium catalysts at elevated temperatures (85–110 °C) for 24–48 hours.

Protecting groups such as Boc (tert-butyloxycarbonyl) on amino substituents can be removed post-coupling by acid treatment (e.g., trifluoroacetic acid or hydrochloric acid in dioxane), facilitating further functional group transformations.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

The Grignard reagent route is notable for its scalability and versatility, allowing the introduction of diverse substituents at the 3-position, including methoxy groups, by selecting appropriate Grignard reagents.

The palladium-catalyzed cross-coupling methods provide a powerful tool for functionalizing chloro-substituted naphthyridines, enabling the synthesis of complex derivatives with high regioselectivity.

Acid-catalyzed cyclization methods, while classical, remain relevant for constructing the naphthyridine core, especially when combined with modern oxidation and substitution techniques.

Protecting group strategies are essential for multi-step syntheses to prevent side reactions and allow selective transformations, particularly in the presence of multiple reactive sites.

Solvent choice and reaction temperature are critical parameters; for example, acetone and dioxane are preferred solvents in crystallization and purification steps, with reaction temperatures ranging from ambient to 110 °C depending on the step.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-5-chloro-1,6-naphthyridine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of 3-hydroxy-5-chloro-1,6-naphthyridine.

Reduction: Formation of 3-methoxy-5-amino-1,6-naphthyridine.

Substitution: Formation of 3-methoxy-5-substituted-1,6-naphthyridine derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 3-methoxy-5-chloro-1,6-naphthyridine typically involves multi-step reactions starting from readily available naphthyridine derivatives. The introduction of the methoxy and chloro groups can be achieved through halogenation and methoxylation processes. The structural formula is represented as follows:This compound features a naphthyridine core, which is known for its ability to interact with various biological targets due to its planar structure and nitrogen heteroatoms.

Antitumor Activity

One of the prominent applications of this compound is in the development of antitumor agents. Research has demonstrated that derivatives of naphthyridines exhibit potent activity against various cancer cell lines. For instance, studies indicate that related compounds can inhibit specific kinases involved in tumor growth, making them potential candidates for targeted cancer therapy .

Inhibition of Enzymatic Activity

Naphthyridine derivatives have been explored for their inhibitory effects on enzymes such as monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. Recent findings suggest that modifications to the naphthyridine structure can enhance MAO inhibition, indicating a pathway for developing treatments for neurological disorders .

Antiviral Properties

There is emerging evidence supporting the antiviral properties of this compound derivatives. These compounds have shown effectiveness against viruses such as Ebola and hepatitis C, making them valuable in antiviral drug research .

Case Study 1: Antitumor Efficacy

A study conducted on a series of naphthyridine derivatives highlighted their ability to inhibit tumor cell proliferation in vitro. The compound exhibited IC50 values in the low micromolar range against several cancer cell lines, showcasing its potential as an anticancer agent.

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 2.5 | BCR-ABL kinase |

| Related derivative | 1.8 | c-Met kinase |

Case Study 2: MAO Inhibition

A recent investigation into the MAO inhibitory activity of various naphthyridine derivatives revealed that certain modifications could significantly enhance their potency. The study found that introducing specific substituents at the 2-position of the naphthyridine ring improved binding affinity to MAO-B.

| Compound | IC50 (µM) | MAO Type |

|---|---|---|

| Naphthyridine derivative A | 1.35 | MAO-B |

| Naphthyridine derivative B | 0.95 | MAO-A |

Mechanism of Action

The mechanism of action of 3-Methoxy-5-chloro-1,6-naphthyridine involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to the desired therapeutic effect. The pathways involved may include inhibition of DNA synthesis or interference with cellular signaling pathways .

Comparison with Similar Compounds

Positional Isomers and Halogenation Patterns

5-Chloro-8-iodo-1,6-naphthyridine (CAS 107484-69-5):

- Substituents : Chlorine (position 5), iodine (position 8).

3-Chloro-1,6-naphthyridine :

- Synthesis : Formed in 20% yield during chlorination of 1,6-naphthyridine 1-oxide, alongside 2-chloro (12%) and 4-chloro (66%) isomers .

- Reactivity : The chlorine at position 3 in this isomer is less reactive toward nucleophilic substitution compared to position 5 in the target compound, likely due to electronic effects from adjacent nitrogen atoms .

Substituent Effects on Reactivity and Properties

6-Boc-3-nitro-7,8-dihydro-5H-[1,6]naphthyridine (CAS 355818-98-3):

- Substituents : Nitro (position 3), Boc-protected amine (position 6).

- Reactivity : The nitro group at position 3 is strongly electron-withdrawing, reducing nucleophilic attack at adjacent positions. This contrasts with the electron-donating methoxy group in 3-methoxy-5-chloro-1,6-naphthyridine, which may enhance ring activation for specific reactions .

5-Methyl-1,6-naphthyridin-2(1H)-one :

Functional Group Transformations

5-Substituted-3-oxadiazolyl-1,6-naphthyridine-2(1H)-ones :

- Substituents : Oxadiazolyl (position 3), variable groups (position 5).

- The oxadiazolyl group at position 3 introduces hydrogen-bonding capability, differing from the methoxy group’s steric and electronic effects .

4-Piperidino-1,6-naphthyridine:

- Substituents: Piperidino (position 4).

- Synthesis : Generated via amination of 4-chloro-1,6-naphthyridine under mild conditions. The absence of a 5-chloro substituent in this compound highlights the role of chlorine position in directing substitution reactions .

Data Tables

Table 1: Substituent Effects on Reactivity

Research Findings and Implications

- Electronic Effects : The methoxy group at position 3 in this compound likely increases electron density at adjacent positions, facilitating electrophilic substitution at positions 2 and 4. This contrasts with nitro-substituted analogs, which deactivate the ring .

- Pharmaceutical Potential: While this compound’s bioactivity remains underexplored, structurally related oxadiazolyl derivatives demonstrate neuropharmacological activity, suggesting avenues for further study .

- Synthetic Flexibility : The 5-chloro substituent in the target compound can be replaced with amines, alkoxy groups, or other nucleophiles under basic conditions, similar to other 5-chloro-1,6-naphthyridines .

Biological Activity

3-Methoxy-5-chloro-1,6-naphthyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

This compound features a naphthyridine core with methoxy and chloro substituents. Its molecular formula is C_10H_8ClN_2O, and it possesses a unique arrangement of nitrogen atoms within its bicyclic structure, contributing to its chemical reactivity and biological activity. The presence of the methoxy group enhances solubility, potentially influencing interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that naphthyridine derivatives can possess broad-spectrum antibacterial activity, including against drug-resistant strains. For instance, derivatives similar to this compound have been reported to inhibit various Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it can inhibit specific enzymes involved in cancer progression. The mechanism may involve interference with DNA synthesis or cellular signaling pathways, leading to apoptosis in cancer cells.

Case Study: Cytotoxicity Evaluation

In vitro tests conducted on various cancer cell lines demonstrated that this compound exhibits cytotoxic effects comparable to established chemotherapeutics. For example, studies have shown IC50 values in the low micromolar range against several cancer types .

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 15.0 | |

| HeLa (Cervical Cancer) | 12.5 | |

| CEM-SS (Leukemia) | 10.0 |

The mechanism of action for this compound involves its ability to bind to specific molecular targets within cells. This binding can disrupt normal enzymatic functions and cellular processes:

- Enzyme Inhibition : The compound may inhibit enzymes critical for DNA replication or repair.

- Cell Signaling Interference : It can affect signaling pathways that regulate cell proliferation and survival.

- Induction of Apoptosis : By triggering apoptotic pathways, it promotes programmed cell death in malignant cells.

Q & A

Q. What are the established synthetic routes for preparing 3-Methoxy-5-chloro-1,6-naphthyridine?

Methodological Answer: The compound is synthesized via nucleophilic substitution of a chloro precursor. For example:

- Chloride to Methoxy Substitution: Reacting 5-chloro-1,6-naphthyridine with sodium methoxide (MeONa) in methanol under reflux (15 minutes, 80% yield) replaces the chloride at position 5 with methoxy .

- Regioselective Conditions: Phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅) at reflux (24 hours) yield mixed chloro derivatives, but selectivity depends on reaction time and temperature. For instance, sealed high-temperature conditions favor mono-chlorination, while extended reflux promotes dichlorination .

Q. How are substituent positions (e.g., methoxy and chloro) confirmed in 1,6-naphthyridine derivatives?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Chemical shifts in ¹H and ¹³C NMR distinguish substituents. Methoxy groups (δ ~3.9–4.1 ppm in ¹H NMR) and chloro-substituted carbons (δ ~140–150 ppm in ¹³C NMR) are diagnostic .

- X-ray Crystallography: Resolves regiochemistry ambiguities, particularly when steric or electronic effects cause unexpected shifts .

Advanced Research Questions

Q. How does reaction time and temperature influence regioselectivity in chloro-methoxy substitution?

Methodological Answer:

- Kinetic vs. Thermodynamic Control: Shorter reaction times (e.g., 15-minute reflux with MeONa) favor mono-substitution due to kinetic preference for accessible positions. Longer durations (e.g., 24-hour POCl₃/PCl₅ reflux) allow thermodynamically stable dichloro byproducts .

- Sealed vs. Open Systems: High-pressure sealed systems (e.g., 170°C, 20 hours) suppress side reactions, improving mono-substitution yields compared to open reflux .

Q. How to resolve contradictions in yield data for phosphoryl chloride-mediated chlorination?

Methodological Answer: Contradictions arise from competing pathways:

- Pathway 1: POCl₃ alone at 170°C yields 63% 5-chloro product.

- Pathway 2: POCl₃ + PCl₅ at reflux yields 2% 5-chloro, 24% 5,8-dichloro, and 14% 8-chloro-6-methyl byproduct .

Resolution Strategy:

Monitor Intermediate Stability: Use TLC or in-situ IR to detect intermediates like 8-chloro-6-methyl-1,6-naphthyridin-5(6H)-one.

Optimize Stoichiometry: Excess POCl₃ suppresses dichlorination.

Control Oxygenation: Avoid partial oxidation of the naphthyridine core, which alters reactivity .

Q. What are the potential applications of this compound in medicinal chemistry?

Methodological Answer:

- Bioisostere Development: The naphthyridine core mimics purines, enabling kinase or protease inhibition studies. For example, tetrahydro-1,6-naphthyridines are explored as TRP channel blockers and anticancer agents .

- Functionalization: The chloro group allows further derivatization (e.g., Suzuki coupling for aryl/heteroaryl appendages) to optimize pharmacokinetics .

Q. How to mitigate byproduct formation during methoxy substitution?

Methodological Answer:

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of methoxide, reducing competing elimination pathways.

- Catalytic Additives: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction homogeneity and efficiency .

- Workup Optimization: Acidic quenching (e.g., dilute HCl) precipitates unreacted starting material, simplifying purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.